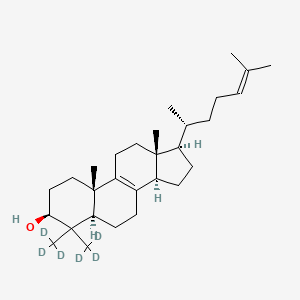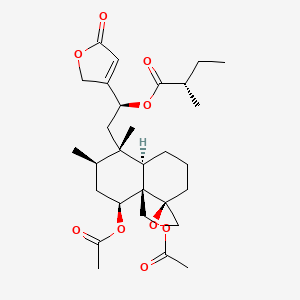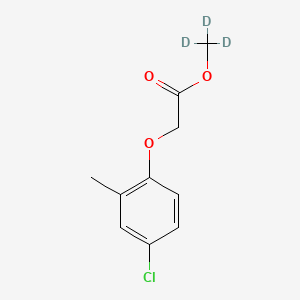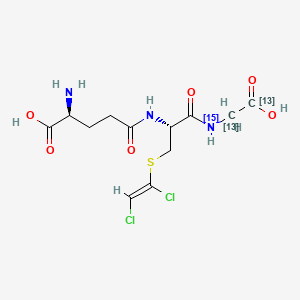
Ac-ANW-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ac-ANW-AMC involves multiple steps, starting with the preparation of the individual amino acid derivatives and their subsequent coupling . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . The final product is purified through chromatographic techniques to achieve a purity of ≥95% .
Chemical Reactions Analysis
Ac-ANW-AMC primarily undergoes hydrolysis when it interacts with the β5i/LMP7 subunit of the 20S immunoproteasome . This hydrolysis reaction releases 7-amino-4-methylcoumarin (AMC), which is fluorescent . The reaction conditions typically involve a buffered solution at physiological pH . The major product formed from this reaction is AMC .
Scientific Research Applications
Ac-ANW-AMC is widely used in scientific research to measure the activity of the β5i/LMP7 subunit of the 20S immunoproteasome . This compound is particularly valuable in studies related to immunology and inflammation, as it helps quantify the activity of the immunoproteasome . It is also used in cell biology research to study proteolysis and the ubiquitin-proteasome system . Additionally, this compound has applications in fluorescence-based assays to monitor enzyme activity .
Mechanism of Action
The mechanism of action of Ac-ANW-AMC involves its cleavage by the β5i/LMP7 subunit of the 20S immunoproteasome . This cleavage releases 7-amino-4-methylcoumarin (AMC), which emits fluorescence . The fluorescence intensity is directly proportional to the activity of the β5i/LMP7 subunit, allowing researchers to quantify its activity .
Comparison with Similar Compounds
Ac-ANW-AMC is unique in its specificity for the β5i/LMP7 subunit of the 20S immunoproteasome . Similar compounds include Ac-KQL-AMC and Ac-PAL-AMC, which are also fluorogenic substrates for different subunits of the immunoproteasome . this compound is preferred for studies focusing on the β5i/LMP7 subunit due to its higher specificity .
Properties
Molecular Formula |
C30H32N6O7 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C30H32N6O7/c1-15-10-27(39)43-25-9-8-19(12-21(15)25)34-29(41)23(11-18-14-32-22-7-5-4-6-20(18)22)36-30(42)24(13-26(31)38)35-28(40)16(2)33-17(3)37/h4-10,12,14,16,23-24,32H,11,13H2,1-3H3,(H2,31,38)(H,33,37)(H,34,41)(H,35,40)(H,36,42)/t16-,23-,24-/m0/s1 |
InChI Key |
LMUIALVDZMMUMF-ZCWWJEROSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


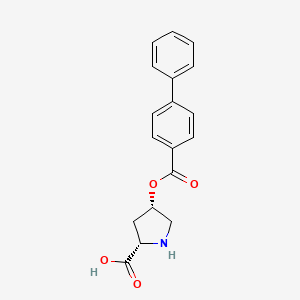
![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)

![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)

